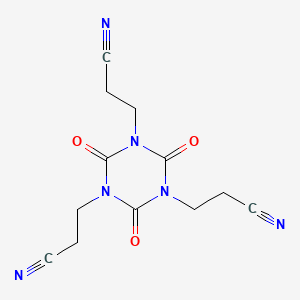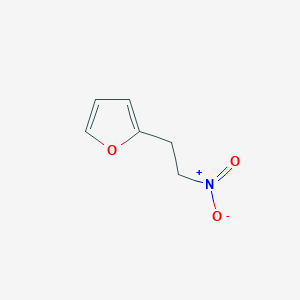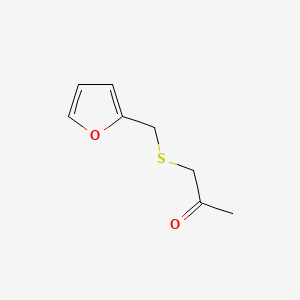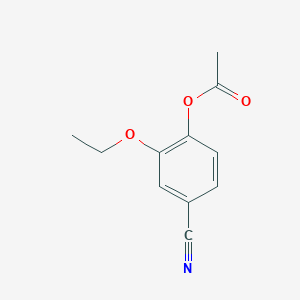![molecular formula C8H10N2O4S B1330200 N-Methyl-N-[4-(methylsulfonyl)-2-nitrophenyl]amine CAS No. 30388-44-4](/img/structure/B1330200.png)
N-Methyl-N-[4-(methylsulfonyl)-2-nitrophenyl]amine
説明
The compound "N-Methyl-N-[4-(methylsulfonyl)-2-nitrophenyl]amine" is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to an amine. Sulfonamides are known for their significance in medicinal chemistry due to their antibacterial properties and are also used in various industrial applications .
Synthesis Analysis
The synthesis of sulfonamide derivatives can be achieved through various methods. One approach involves the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, which yields N,N-diarylsulfonyl derivatives . Another method includes the reaction of aromatic nitroso compounds with methylboronic acid, which is promoted by triethylphosphite under transition metal-free conditions, leading to the selective synthesis of mono-N-methyl aromatic amines without overmethylation . Additionally, the N-alkylation of primary nitrophenylsulfonamides can provide secondary amines, although this process can sometimes result in side products due to a nitrogen to carbon transfer of the nitrophenyl ring .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives like N-(4-Nitrophenyl)methanesulfonamide (4NPMSA) has been studied, revealing that the substitution of a nitro group at the para position does not change the space group of the molecule. The N-H hydrogen atom and the methylsulfonyl group are trans to each other across the plane of the benzene ring, which is an important consideration for biological activity due to the availability of the amide hydrogen atom to receptor molecules .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions. For instance, the diastereoselective addition of amines to vinyl sulfone modified carbohydrates has been used to synthesize new classes of deoxyaminosugars. This methodology allows for the introduction of N-monoalkylated and N,N-dialkylated amines to the C-2 carbon of pyranoses in equatorial configurations .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonyl and nitro groups can affect the compound's solubility, stability, and reactivity. The electrochemical synthesis of these compounds typically occurs in aqueous ethanol at neutral pH, while the chemical synthesis is carried out in water at acidic pH, which can yield high purity derivatives . The N-tert-butanesulfinyl imines, a related class of compounds, are known for their versatility in asymmetric synthesis of amines, indicating that the physical and chemical properties of sulfonamides can be exploited for the synthesis of a wide range of enantioenriched compounds .
科学的研究の応用
Synthesis and Functionalization
N-Methyl-N-[4-(methylsulfonyl)-2-nitrophenyl]amine is prominently utilized in the synthesis and functionalization of amines. The development of convenient and cost-effective methods for the synthesis and functionalization of amines using earth-abundant metal-based catalysts has been of significant scientific interest. Notably, an expedient reductive amination process for the selective synthesis of N-methylated and N-alkylated amines has been developed using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts. This protocol allows the synthesis of various N-methyl and N-alkylamines, amino acid derivatives, and existing drug molecules (Senthamarai et al., 2018).
Kinetics and Mechanism
The kinetics of reactions involving nitrogen-sulfur(VI) esters, such as 4-nitrophenyl N-methylsulfamate (NPMS), have been investigated to understand the rate-determining steps in aminolysis. This study revealed a mechanistic change within the E1cB mechanism, varying with the basicity of the amines used, and is considered the first clear demonstration of this E1cB mechanistic changeover involving a nitrogen acid substrate (Spillane et al., 2001).
Catalysis and Green Chemistry
The compound has also found applications in the field of catalysis and green chemistry. For example, in the development of an efficient, reusable, and low-cost graphene spheres encapsulated Ni/NiO nanoalloy catalysts (Ni/NiO@C) for highly selective synthesis of N-methylated compounds. This method has demonstrated advantages such as operational simplicity, high stability, easily recyclable catalysts, and good functional group compatibility for the synthesis of N-methylation products (Liu et al., 2021).
特性
IUPAC Name |
N-methyl-4-methylsulfonyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-9-7-4-3-6(15(2,13)14)5-8(7)10(11)12/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWXKSCZDKMSLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952730 | |
| Record name | 4-(Methanesulfonyl)-N-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30388-44-4 | |
| Record name | N-Methyl-4-(methylsulfonyl)-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30388-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Mesyl- N-methyl-2-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030388444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methanesulfonyl)-N-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-mesyl- N-methyl-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















